4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Overview
Description
4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, an ethoxyphenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, while the morpholine moiety is attached via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amide bond.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxyphenyl group or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and molecules with morpholine or ethoxyphenyl groups. Examples include:
- 4-(4-aminophenyl)morpholin-3-one
- 2-[2-(4-morpholinyl)ethoxy]ethanol
Uniqueness
What sets 4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-3-(4-ethoxyphenyl)-N-(2-morpholin-4-ylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-2-25-14-5-3-13(4-6-14)22-16(19)15(27-18(22)26)17(23)20-7-8-21-9-11-24-12-10-21/h3-6H,2,7-12,19H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBKSUMLYQIBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCCN3CCOCC3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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